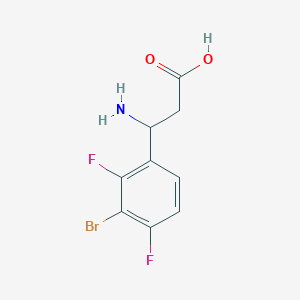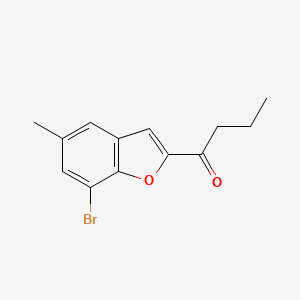
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom and a butanone group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-methylbenzofuran, followed by a Friedel-Crafts acylation reaction with butanoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group in its structure can influence its binding affinity and specificity towards these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be compared with other benzofuran derivatives such as:
1-(5-Methylbenzofuran-2-yl)butan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(7-Bromo-2-methylbenzofuran-2-yl)butan-1-one: The position of the methyl group can affect the compound’s properties and applications.
The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with non-brominated analogs.
Propriétés
Formule moléculaire |
C13H13BrO2 |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-3-4-11(15)12-7-9-5-8(2)6-10(14)13(9)16-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KSGWMFZIKPDUHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
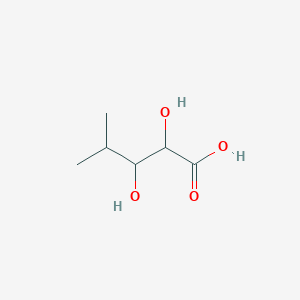
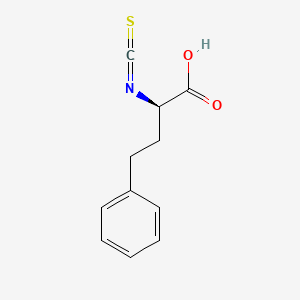
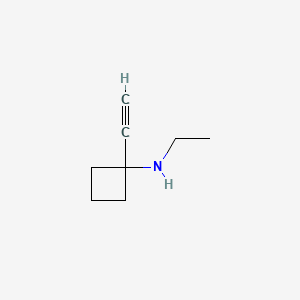
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
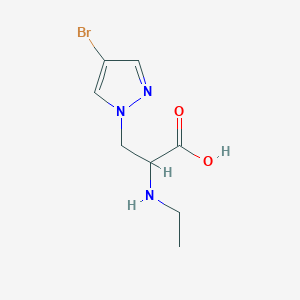
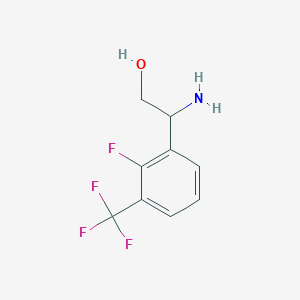
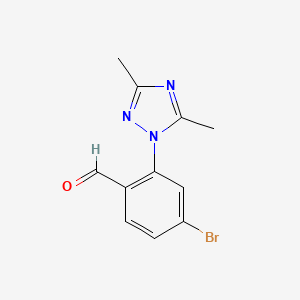
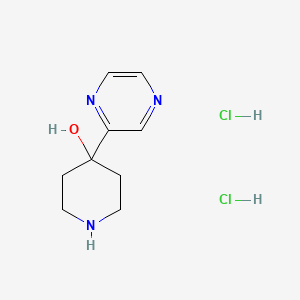
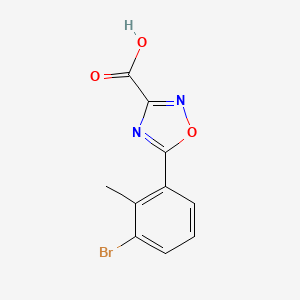
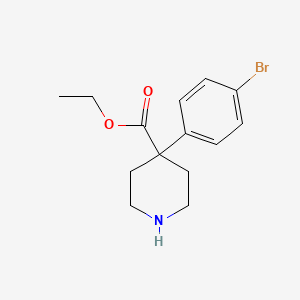
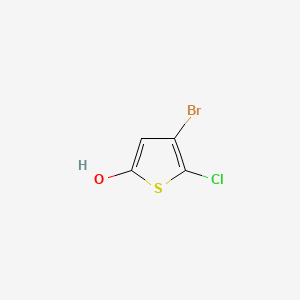
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
